3-(2,4-dichlorophenyl)-N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,4-dichlorophenyl)-N’-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide is a complex organic compound known for its diverse applications in scientific research. This compound features a pyrazole ring, which is a five-membered ring containing three carbon atoms and two adjacent nitrogen atoms. The presence of dichlorophenyl and ethoxy-hydroxyphenyl groups adds to its chemical versatility and potential for various reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-dichlorophenyl)-N’-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide typically involves multiple steps:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the Dichlorophenyl Group: This step involves the chlorination of a phenyl ring, followed by its attachment to the pyrazole ring through electrophilic aromatic substitution.
Formation of the Carbohydrazide Group: This involves the reaction of the pyrazole derivative with hydrazine hydrate.
Condensation Reaction: The final step is the condensation of the carbohydrazide with an aldehyde or ketone to introduce the ethoxy-hydroxyphenyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, forming quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities, leading to amines or other reduced products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenating agents, nucleophiles, and electrophiles are used under controlled conditions to achieve desired substitutions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
3-(2,4-dichlorophenyl)-N’-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity is explored for potential therapeutic applications, including antimicrobial and anticancer properties.
Medicine: Research into its pharmacological effects and potential as a drug candidate is ongoing.
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(2,4-dichlorophenyl)-N’-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those related to cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Similar Compounds
- 3-(2,4-dichlorophenyl)-N’-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide
- 3-{[(E)-(2,4-dichlorophenyl)methylidene]amino}benzamide
- Diethyl 3,3′-[(2,4-dichlorophenyl) methylidene]bis(1H-indole-2-carboxylate)
Uniqueness
The uniqueness of 3-(2,4-dichlorophenyl)-N’-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C19H16Cl2N4O3 |
---|---|
Molecular Weight |
419.3 g/mol |
IUPAC Name |
3-(2,4-dichlorophenyl)-N-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C19H16Cl2N4O3/c1-2-28-18-7-11(3-6-17(18)26)10-22-25-19(27)16-9-15(23-24-16)13-5-4-12(20)8-14(13)21/h3-10,26H,2H2,1H3,(H,23,24)(H,25,27)/b22-10+ |
InChI Key |
OJHPBDLRJJVRGY-LSHDLFTRSA-N |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=N/NC(=O)C2=CC(=NN2)C3=C(C=C(C=C3)Cl)Cl)O |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=NNC(=O)C2=CC(=NN2)C3=C(C=C(C=C3)Cl)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.